molecular formula C13H9Cl2N3 B8357822 5,7-Dichloro-2-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine CAS No. 1159983-13-7

5,7-Dichloro-2-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine

Cat. No.: B8357822
CAS No.: 1159983-13-7
M. Wt: 278.13 g/mol
InChI Key: YVFAMNJSHLKQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-2-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine is a useful research compound. Its molecular formula is C13H9Cl2N3 and its molecular weight is 278.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

1159983-13-7

Molecular Formula

C13H9Cl2N3

Molecular Weight

278.13 g/mol

IUPAC Name

5,7-dichloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H9Cl2N3/c1-8-2-4-9(5-3-8)10-6-13-16-11(14)7-12(15)18(13)17-10/h2-7H,1H3

InChI Key

YVFAMNJSHLKQHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C2)N=C(C=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

There was dissolved, in acetonitrile (40 mL), 5-amino-3-(4-methyl-phenyl)-pyrazole (2.00 g, 11.5 mM) in an argon gas atmosphere, malonyl chloride (1.34 mL, 13.8 mM) was added to the resulting solution with ice-cooling and the mixture was stirred at room temperature for 30 minutes. To this reaction liquid, there was added malonyl chloride (134 μL, 1.38 mM) followed by the further stirring of the mixture for 30 minutes. This reaction liquid was diluted with a 1M aqueous sodium hydroxide solution, washed with methylene chloride, and hydrochloric acid was added to the aqueous phase to make the same acidic (pH 2), followed by the extraction with ethyl acetate. The resulting extracts were combined and then concentrated, and the resulting solid was washed with diethyl ether. After the addition of phosphoryl chloride (5 mL) to the resulting solid with ice-cooling, the resulting suspension was stirred for 3 hours, while refluxing the same with heating. The phosphoryl chloride was distilled off from the reaction liquid, ethanol was added to the residue thus obtained with ice-cooling and then the mixture was stirred for 15 minutes. The reaction liquid was concentrated and then the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10) to thus give the title compound (153 mg, overall yield of these two steps: 4%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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